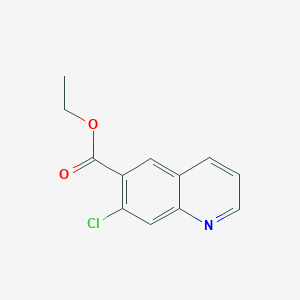

Ethyl 7-chloroquinoline-6-carboxylate

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Medicinal Research

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the fields of medicinal and pharmaceutical chemistry. nih.govresearchgate.net Recognized as a "privileged structure," this moiety is a fundamental component in a multitude of natural and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.nettandfonline.com Its versatility makes it a frequent starting point for the design and development of new therapeutic agents. nih.govorientjchem.org

The significance of the quinoline ring is underscored by its presence in numerous approved drugs and compounds currently under clinical investigation for various diseases. tandfonline.comnih.gov These applications span a wide therapeutic range, including anticancer, antimalarial, antibacterial, anti-inflammatory, antiviral, and anticonvulsant activities. nih.govorientjchem.orgnih.gov For instance, quinoline-based drugs like lenvatinib (B1674733) and cabozantinib (B823) are approved as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) for cancer treatment. researchgate.net The adaptability of the quinoline scaffold allows for extensive chemical modifications at various positions, enabling researchers to fine-tune the pharmacological properties of its derivatives to enhance efficacy, selectivity, and bioavailability. orientjchem.orgrsc.org This inherent "druggability" and the existence of well-established synthetic pathways solidify the quinoline scaffold's prominent position in modern drug discovery. tandfonline.com

Contextualization of Ethyl 7-chloroquinoline-6-carboxylate within Substituted Quinoline Derivatives

This compound belongs to the broad class of substituted quinoline derivatives. The core quinoline structure can be functionalized at various positions on its bicyclic ring system, and the nature and position of these substituents profoundly influence the molecule's chemical and biological properties. researchgate.netnih.gov In this specific compound, the quinoline backbone is modified with two key functional groups: a chlorine atom at the C-7 position and an ethyl carboxylate group at the C-6 position.

The substitution pattern is crucial in defining the compound's characteristics. Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to modulate a compound's electronic properties and lipophilicity, which can impact its ability to cross biological membranes and interact with target enzymes or receptors. The presence of an ester group, such as the ethyl carboxylate at position 6, provides a site for further chemical transformations, making the compound a potentially valuable synthetic intermediate. chemicalbook.com This strategic placement of substituents distinguishes this compound from other well-known quinoline derivatives, such as the antimalarial chloroquine (B1663885) (substituted at C-4 and C-7) or the fluoroquinolone antibiotics, which typically feature a carboxylic acid at C-3 and a fluorine at C-6. durham.ac.uknih.gov

Overview of Current Research Landscape and Key Academic Challenges for the Compound

The current research landscape for substituted quinolines is vibrant, with a strong focus on the synthesis of novel derivatives and the evaluation of their biological activities. nih.gov A primary academic challenge lies in the development of efficient, selective, and environmentally friendly synthetic methodologies. rsc.orgtandfonline.com Traditional methods for quinoline synthesis often require harsh conditions and produce significant waste. tandfonline.com Consequently, there is a growing interest in new catalytic systems and green chemistry approaches to functionalize the quinoline ring. tandfonline.com

For a specific compound like this compound, the research appears to be centered on its role as a building block or intermediate in the synthesis of more complex molecules. chemicalbook.com Key challenges include:

Regioselective Synthesis: Achieving the precise 6,7-disubstitution pattern can be complex, requiring multi-step synthetic routes or the development of highly regioselective C-H functionalization reactions. rsc.org

Functional Group Interconversion: While the ethyl ester group offers a handle for further reactions, controlling its reactivity in the presence of the chloro-substituted heterocyclic ring can be challenging.

Limited Biological Data: There is a lack of extensive published data on the specific biological activities of this compound itself. Most research focuses on derivatives where this compound serves as a precursor. nih.gov This knowledge gap presents a challenge in assessing its intrinsic therapeutic potential.

Scope and Research Objectives for In-depth Studies on this compound

Future in-depth studies on this compound should aim to fully characterize its chemical properties and explore its potential beyond its current role as a synthetic intermediate. The primary research objectives would include:

Optimization of Synthesis: Developing and optimizing scalable, high-yield synthetic routes to the compound, potentially exploring novel catalytic methods or green chemistry principles to improve efficiency and sustainability. tandfonline.com

Comprehensive Spectroscopic and Structural Analysis: Conducting detailed characterization using modern analytical techniques. This includes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure, and X-ray crystallography to understand its solid-state conformation and intermolecular interactions. nih.govuni.lunih.gov

Exploration of Chemical Reactivity: Systematically investigating the reactivity of both the chloro and ethyl carboxylate substituents to map its potential for creating diverse libraries of new quinoline derivatives. This could involve nucleophilic substitution reactions at the C-7 position or transformations of the ester group. researchgate.net

Biological Screening and Mechanism of Action Studies: Performing broad biological screening to identify any potential antimicrobial, anticancer, or other therapeutic activities. nih.govnih.govnih.gov If activity is found, subsequent studies should focus on elucidating the mechanism of action, for example, by investigating its interaction with biological targets like DNA gyrase or topoisomerase enzymes. nih.gov

The following table outlines the basic chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO₂ |

| Monoisotopic Mass | 235.04001 Da |

| SMILES | CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)Cl |

| InChIKey | TXHJCQRFVDYGBL-UHFFFAOYSA-N |

| Data sourced from PubChemLite. uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-chloroquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)7-10(9)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHJCQRFVDYGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916812-04-9 | |

| Record name | ethyl 7-chloroquinoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Ethyl 7 Chloroquinoline 6 Carboxylate and Its Derivatives

Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core

The formation of the quinoline ring is a cornerstone of synthetic organic chemistry, with several named reactions providing reliable access to this heterocyclic system. These methods can be adapted for the synthesis of specifically substituted quinolines like the target compound.

Friedländer Condensation and Related Cyclization Reactions for Quinoline Ring Formation

The Friedländer synthesis is a powerful and direct method for constructing quinoline derivatives. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.org In a typical approach for a related quinoline, 2-aminobenzaldehyde (B1207257) condenses with acetaldehyde (B116499) in the presence of sodium hydroxide. scispace.com Variations of this reaction, such as the Pfitzinger and Niementowski quinoline syntheses, offer alternative pathways to quinoline derivatives. wikipedia.orgpharmaguideline.com

A practical and scalable one-pot Friedländer synthesis has been developed using o-nitroarylcarbaldehydes and ketones or aldehydes. organic-chemistry.org This method involves the in-situ reduction of the nitro group to an amine using iron powder and hydrochloric acid, followed by condensation to form the quinoline ring. organic-chemistry.org This approach is compatible with a range of functional groups, highlighting its versatility. organic-chemistry.org

| Reaction | Description | Catalyst/Reagents |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde/ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org | Acid or Base (e.g., NaOH, p-toluenesulfonic acid, iodine, Lewis acids). wikipedia.org |

| One-Pot Friedländer | In-situ reduction of an o-nitroarylcarbaldehyde followed by condensation. organic-chemistry.org | Iron powder, aq. HCl, KOH. organic-chemistry.org |

| Pfitzinger Reaction | Condensation of isatin (B1672199) or isatoic acid with a carbonyl compound. pharmaguideline.com | Base. pharmaguideline.com |

Nucleophilic Aromatic Substitution Approaches on Halogenated Quinoline Precursors

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing substituents onto a pre-formed quinoline ring, particularly at positions activated by the ring nitrogen and other electron-withdrawing groups. tandfonline.commdpi.com The chlorine atom at the C4 position of a quinoline ring is particularly susceptible to nucleophilic attack due to the inductive and mesomeric electron withdrawal by the nitrogen atom. tandfonline.com This makes precursors like 4,7-dichloroquinoline (B193633) valuable starting materials. tandfonline.com

The regioselectivity of SNAr on dihaloquinolines is a critical consideration. For instance, in 2,4-dichloroquinazoline, nucleophilic attack preferentially occurs at the C4 position. mdpi.com This selectivity allows for the controlled introduction of functional groups. For example, the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxylates has been achieved through the reaction of 4-azido-7-chloroquinoline with β-ketoesters, demonstrating a nucleophilic substitution at the 4-position. scielo.br Similarly, the synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives involved the selective formation of an azide (B81097) at the C-7 position of a fluoroquinolone core using sodium azide. nih.gov

Esterification and Functional Group Interconversion Strategies to Introduce the Carboxylate Moiety

Once the quinoline core with a carboxylic acid at the 6-position is synthesized, the ethyl ester can be introduced through various esterification methods. A common laboratory method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst. youtube.comyoutube.com

Alternatively, esterification can be achieved under milder conditions. For instance, the reaction of a carboxylic acid with an alcohol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a widely used method. orgsyn.org Other reagents, such as acetyl chloride in an alcohol, can also facilitate the esterification of carboxylic acids. nih.gov

Functional group interconversion (FGI) is a broad set of reactions that transform one functional group into another. ub.edufiveable.mepressbooks.pubimperial.ac.uk In the context of synthesizing the target molecule, if a precursor with a different functional group at the 6-position (e.g., a nitrile or an amide) is available, it could potentially be converted to the carboxylic acid and subsequently esterified. For example, hydrolysis of a nitrile or amide group would yield the corresponding carboxylic acid.

Advanced Synthetic Techniques for Enhanced Reaction Efficiency and Regioselectivity

To overcome some of the limitations of classical methods, such as harsh reaction conditions and low yields, advanced synthetic techniques have been developed. These methods often offer improved efficiency, selectivity, and sustainability.

Ultrasound-Assisted Synthesis for Optimized Reaction Conditions

The use of ultrasound irradiation in organic synthesis has gained significant attention as a green and efficient method. researchgate.netnih.govrsc.org Sonochemical methods can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating. rsc.orgnih.gov The benefits of ultrasound are attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and homogenization of the reaction mixture. nih.gov

Ultrasound has been successfully applied to the synthesis of quinoline derivatives. For instance, the synthesis of hybrid quinoline-imidazole derivatives was significantly accelerated under ultrasound irradiation, with reaction times decreasing from 48–96 hours to 1–2 hours. nih.govrsc.org Another study reported the one-pot synthesis of 2-substituted quinolines under ultrasound irradiation in water, using SnCl2·2H2O as a precatalyst. nih.govresearchgate.net Furthermore, the click synthesis of new 7-chloroquinoline (B30040) derivatives has been achieved using ultrasound irradiation, demonstrating its utility in facilitating nucleophilic substitution reactions on the quinoline core. tandfonline.com

| Reaction Type | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Key Advantage |

| N-alkylation of imidazole | 48-96 hours | 1-2 hours | Remarkable acceleration, energy saving. nih.govrsc.org |

| Huisgen cycloaddition | 720-960 minutes | 150-180 minutes | Substantial decrease in reaction time. rsc.org |

Application of Organometallic Reagents (e.g., Mixed Lithium-Magnesium Reagents) in Directed Functionalization

Organometallic reagents, particularly mixed lithium-magnesium reagents, have emerged as powerful tools for the regioselective functionalization of quinolines. acs.orgscite.ai These reagents can facilitate halogen-metal exchange reactions under mild conditions, allowing for the introduction of various electrophiles. acs.orgresearchgate.net

The use of mixed lithium-magnesium complexes of the type R2NMgCl·LiCl allows for the highly regioselective magnesiation of a range of aromatic and heteroaromatic substrates. acs.org For instance, a library of functionalized 7-chloroquinolines has been prepared through the magnesiation of 7-chloroquinolines using these mixed reagents, followed by reaction with different electrophiles. durham.ac.uk This approach has been successfully employed in both batch and continuous flow conditions. durham.ac.uk The use of Bu3MgLi has also been reported for the bromine-magnesium exchange of bromoquinolines to afford functionalized quinolines. researchgate.net These methods provide a versatile route to polyfunctionalized quinolines that might be difficult to access through other synthetic strategies. acs.orgscite.ai

| Reagent | Application | Reference |

| R2NMgCl·LiCl | Regioselective magnesiation of quinolines. acs.org | acs.org |

| i-PrMgCl·LiCl | Chemo- and regioselective magnesiation of quinolines. acs.org | acs.org |

| Bu3MgLi | Bromine-magnesium exchange of bromoquinolines. researchgate.net | researchgate.net |

| Mixed lithium-zinc reagents | Synthesis of halogenated and arylated quinoline derivatives. durham.ac.uk | durham.ac.uk |

Green Chemistry Principles and Sustainable Synthetic Protocols in Quinoline Synthesis

The synthesis of quinolines, a cornerstone of heterocyclic chemistry, has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. ijpsjournal.comnih.gov Classical named reactions like the Skraup, Doebner-von Miller, and Gould-Jacobs syntheses, while foundational, frequently require high temperatures, strong acids, and toxic chemicals, posing environmental and economic challenges. nih.govtandfonline.comnih.gov In response, the field has seen a significant shift towards adopting the principles of green chemistry to develop more sustainable and efficient synthetic protocols. ijpsjournal.comnumberanalytics.com

The core objective of green chemistry in this context is to minimize environmental impact by improving atom economy, using safer solvents and reagents, reducing energy consumption, and simplifying reaction procedures. ijpsjournal.comacs.org This has led to the exploration and implementation of various innovative techniques. Recent advances have focused on microwave-assisted synthesis, ultrasound irradiation, the use of novel catalysts, and one-pot multicomponent reactions. nih.govmdpi.com

Microwave (MW) and ultrasound-assisted methods, for example, can dramatically reduce reaction times and increase yields by providing efficient and uniform heating. nih.govresearchgate.netresearchgate.net The development of novel catalytic systems is another key area of progress. Researchers are increasingly employing heterogeneous catalysts, nanocatalysts, and biodegradable catalysts like formic acid to drive reactions under milder conditions. ijpsjournal.comnih.govnumberanalytics.com Nanocatalysts are particularly noted for their high activity, reusability, and benign environmental profile. tandfonline.comnih.gov Furthermore, the use of greener solvents such as water or ethanol (B145695), or conducting reactions under solvent-free conditions, significantly reduces the generation of hazardous waste. tandfonline.comnih.gov One-pot synthesis, which combines multiple reaction steps into a single procedure, enhances efficiency by eliminating the need for intermediate separation and purification, thereby saving time, resources, and reducing waste. nih.govnih.gov

These green methodologies are not only environmentally beneficial but also offer significant economic advantages, making the production of quinoline derivatives more efficient and sustainable. numberanalytics.comacs.org

Interactive Data Table: Green Synthetic Protocols for Quinoline Derivatives

| Green Protocol | Key Features | Examples of Catalysts/Conditions | Advantages | Source(s) |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid and efficient heating | Solvent-free conditions; Water as a green solvent. | Reduced reaction times (minutes vs. hours), improved yields, lower energy consumption. | nih.govtandfonline.comresearchgate.net |

| Ultrasound Irradiation | Use of acoustic cavitation to enhance reactivity. | Sonochemical techniques in various solvents. | Shorter reaction times, increased yields, milder conditions. | nih.gov |

| Nanocatalysis | High surface area catalysts. | Nano Copper Nickel Iron(II) oxide [CuNiFeO], zerovalent copper NPs. | High catalytic activity, reusability, environmentally benign, good to excellent yields (68-98%). | tandfonline.comnih.govacs.org |

| Alternative Catalysts | Use of biodegradable or reusable catalysts. | Formic acid, Amberlyst-15, L-proline. | Milder reaction conditions, reduced waste, improved selectivity, catalyst can be recycled. | ijpsjournal.comtandfonline.comresearchgate.net |

| Green Solvents / Solvent-Free | Replacement of hazardous organic solvents. | Water, Ethanol, Polyethylene glycol (PEG-400), or no solvent. | Reduced pollution, lower cost, simplified workup, enhanced safety. | tandfonline.comnih.gov |

| One-Pot/Multicomponent Reactions | Combining multiple synthetic steps without isolating intermediates. | Povarov reaction, Friedländer annulation. | Increased efficiency, reduced waste, atom economy, simplified procedures. | nih.goviipseries.org |

Precursor and Intermediate Chemistry in Ethyl 7-chloroquinoline-6-carboxylate Synthesis

The synthesis of the specifically substituted quinoline, this compound, is logically approached through established synthetic routes for the quinoline core, most notably the Gould-Jacobs reaction. mdpi.comwikipedia.org This reaction provides a reliable pathway for constructing the 4-hydroxyquinoline (B1666331) scaffold from aniline (B41778) derivatives and malonic esters, which can then be further modified to achieve the target compound. wikipedia.orgwikipedia.org

Precursor Molecules

The successful synthesis of this compound via a Gould-Jacobs type pathway is contingent on the selection of appropriately substituted starting materials.

Aniline Precursor: To achieve the desired 7-chloro substitution and the ester group at the 6-position on the final quinoline ring, the required starting material is Ethyl 4-amino-2-chlorobenzoate . chemicalbook.comuni.lu This molecule contains the necessary amine group for the initial condensation and the correctly positioned chlorine atom and ester group on the benzene (B151609) ring.

Malonic Ester Precursor: The second key precursor is a malonic acid derivative that builds the pyridine (B92270) portion of the quinoline ring. The most common reagent for this purpose in the Gould-Jacobs reaction is diethyl ethoxymethylenemalonate (DEEM) . ablelab.euorgsyn.org

Key Synthetic Intermediates

The multi-step synthesis from these precursors to the final product involves several critical intermediates.

Anilidomethylenemalonate Intermediate: The first step of the Gould-Jacobs reaction is the condensation of the aniline (Ethyl 4-amino-2-chlorobenzoate) with DEEM. This proceeds via a nucleophilic attack from the amino group, followed by the elimination of ethanol to form an acyclic intermediate, ethyl α-carbethoxy-β-(3-carboethoxy-4-chloroanilino)acrylate . mdpi.comablelab.euorgsyn.org

Cyclized 4-Hydroxyquinoline Intermediate: This acyclic intermediate undergoes a high-temperature intramolecular cyclization. mdpi.comablelab.eu This thermal benzannulation reaction forms the quinoline ring system. The resulting product is a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form), specifically Ethyl 7-chloro-4-hydroxyquinoline-6-carboxylate . mdpi.comwikipedia.orgchemsynthesis.com The synthesis of the closely related Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate via this exact pathway is well-documented, supporting this proposed intermediate. orgsyn.orgchemicalbook.com

4,7-Dichloroquinoline Intermediate: The target compound, this compound, lacks the hydroxyl group at the C4-position. Therefore, the 4-hydroxy group of the preceding intermediate must be removed. A standard method for this transformation is to first convert the hydroxyl group into a more reactive leaving group. Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a chloro group, yielding Ethyl 4,7-dichloroquinoline-6-carboxylate . orgsyn.orgchemicalbook.com

Final Product Formation: The final step involves the selective removal of the chlorine atom at the C4-position while retaining the one at C7. The 4-chloro group is generally more reactive than the 7-chloro group towards nucleophilic substitution and reduction. A catalytic hydrogenation or other reductive dehalogenation method can be employed to selectively replace the 4-chloro group with a hydrogen atom, yielding the final product, This compound . google.com

This step-wise progression from carefully selected precursors through a series of well-defined intermediates represents a logical and established synthetic strategy for accessing specifically substituted quinoline derivatives like this compound.

Chemical Transformations and Derivatization Reactions of Ethyl 7 Chloroquinoline 6 Carboxylate

Reactivity Profiling of the Quinoline (B57606) Core and its Substituents

The chemical behavior of Ethyl 7-chloroquinoline-6-carboxylate is dictated by the interplay of the electron-deficient pyridine (B92270) ring and the substituted benzene (B151609) ring. The chlorine atom at the C-7 position and the ethyl carboxylate group at the C-6 position significantly influence the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In the case of the quinoline ring system, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution preferentially occurs on the benzene ring. reddit.com

For this compound, the directing effects of the existing substituents must be considered. The chlorine atom at C-7 is a deactivating, yet ortho, para-directing group. uci.edu The ethyl carboxylate group at C-6 is a deactivating and meta-directing group. The positions ortho to the chlorine are C-6 and C-8, and the position para is C-5. The positions meta to the carboxylate are C-5 and C-8 (relative to C-6, position 1 is C-5, 2 is C-4a, 3 is C-8a, 4 is C-8, 5 is C-7).

Considering these directing effects, electrophilic attack is most likely to occur at the C-5 and C-8 positions, as these positions are activated by the ortho and para directing chloro group and are also meta to the deactivating carboxylate group. The pyridinic system's electron deficiency makes positions 2 and 4 less susceptible to electrophilic attack. reddit.com

| Reaction Type | Reagents | Predicted Major Product(s) |

| Halogenation | Br₂, FeBr₃ | Ethyl 5-bromo-7-chloroquinoline-6-carboxylate and Ethyl 8-bromo-7-chloroquinoline-6-carboxylate |

| Nitration | HNO₃, H₂SO₄ | Ethyl 7-chloro-5-nitroquinoline-6-carboxylate and Ethyl 7-chloro-8-nitroquinoline-6-carboxylate |

| Sulfonation | SO₃, H₂SO₄ | 7-Chloro-6-(ethoxycarbonyl)quinoline-5-sulfonic acid and 7-Chloro-6-(ethoxycarbonyl)quinoline-8-sulfonic acid |

Nucleophilic Substitution Reactions at the C-4 and C-7 Positions of the Quinoline System

The quinoline ring, particularly the pyridine moiety, is susceptible to nucleophilic aromatic substitution (SNAE), especially when substituted with good leaving groups like halogens. The electronegative nitrogen atom polarizes the ring, creating fractional positive charges on the C-2 and C-4 positions, making them prone to nucleophilic attack. tandfonline.com

In systems like 4,7-dichloroquinoline (B193633), the C-4 position is significantly more reactive towards nucleophiles than the C-7 position. tandfonline.comtandfonline.com This regioselectivity is supported by both experimental observations and theoretical calculations, including bond dissociation energies. tandfonline.com Therefore, in a hypothetical 4,7-dichloro-6-carboxylate analogue, nucleophilic substitution would preferentially occur at C-4. For this compound itself, the primary site for nucleophilic substitution is the C-7 position. This reaction often requires metal catalysis, such as in Suzuki, Ullmann, or Negishi couplings, to replace the chloro group with various substituents. nih.gov

| Reaction | Nucleophile/Reagent | Position | Product Type | Reference |

| Amination | Amines | C-7 | 7-Aminoquinoline derivatives | nih.gov |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | C-7 | 7-Arylquinoline derivatives | nih.gov |

| Ullmann Coupling | Phenols, Cu catalyst | C-7 | 7-Phenoxyquinoline derivatives | nih.gov |

| Hydrazination | Hydrazine (B178648) | C-4 (in 4,7-dichloroquinolines) | 4-Hydrazino-7-chloroquinoline | tandfonline.commdpi.com |

Functionalization of the Ethyl Ester Moiety

The ethyl ester group at the C-6 position provides a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 7-chloroquinoline-6-carboxylic acid, under either acidic or basic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide, is a common method for this transformation. chemicalbook.com This carboxylic acid derivative serves as a key intermediate for further functionalization, such as amidation reactions. The hydrolysis of a similar compound, 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester, to its carboxylic acid is a known transformation. bldpharm.comchemicalbook.comsigmaaldrich.com

| Starting Material | Reagents | Product |

| This compound | NaOH(aq), then H₃O⁺ | 7-Chloroquinoline-6-carboxylic acid |

Amidation and Hydrazide Formation Reactions

The ester group can be directly converted to amides or hydrazides, or more commonly, via the intermediate carboxylic acid. The reaction of the ethyl ester with hydrazine hydrate (B1144303) can yield the corresponding hydrazide, 7-chloroquinoline-6-carbohydrazide. researchgate.netmdpi.com This hydrazide is a valuable synthon for preparing hydrazones and other heterocyclic systems. nih.govnih.gov

Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with various amines or hydrazines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form a wide range of amides and hydrazides. nih.gov

| Reaction | Reagents | Product | Reference |

| Hydrazide Formation (from ester) | Hydrazine hydrate | 7-Chloroquinoline-6-carbohydrazide | researchgate.netmdpi.com |

| Amidation (from carboxylic acid) | R-NH₂, EDC | N-Substituted-7-chloroquinoline-6-carboxamide | nih.gov |

| Hydrazide Formation (from carboxylic acid) | R-NHNH₂, EDC | N'-Substituted-7-chloroquinoline-6-carbohydrazide | nih.gov |

Preparation of Novel Quinoline Conjugates and Hybrid Molecular Systems

The structural framework of this compound is an excellent platform for the synthesis of novel conjugates and hybrid molecules, which often exhibit interesting biological properties. These complex molecules are typically prepared by leveraging the reactivity of the chloro and carboxylate functionalities.

A common strategy involves the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition. nih.gov For instance, the chloro group at C-7 could be substituted with an azide (B81097), or the ester group could be modified to introduce an alkyne or azide handle. These functionalized quinolines can then be "clicked" with complementary reaction partners to form stable triazole-linked conjugates. nih.govscielo.br

Another approach is the formation of hybrid molecules by linking the quinoline scaffold to other heterocyclic systems, such as benzimidazoles. nih.gov This is often achieved through multi-step synthetic sequences involving the formation of amide or ether linkages. For example, the 7-chloro position can be displaced by a phenol-containing benzimidazole (B57391) to create a diaryl ether linkage. nih.gov Similarly, hybrid molecules incorporating sulphocoumarin have also been synthesized. dntb.gov.ua These strategies allow for the combination of different pharmacophores into a single molecular entity.

| Hybrid System Type | Synthetic Strategy | Key Intermediates/Reactions | Reference |

| Quinoline-Triazole Conjugates | Click Chemistry (CuAAC) | Azido-quinolines, Alkyne-containing partners | nih.govscielo.br |

| Quinoline-Benzimidazole Hybrids | Nucleophilic Substitution/Coupling | 7-Chloroquinoline (B30040), Amino/hydroxy-functionalized benzimidazoles | nih.gov |

| Quinoline-Sulphocoumarin Hybrids | Multi-step synthesis | Functionalized quinoline and sulphocoumarin moieties | dntb.gov.ua |

Limited Publicly Available Research on this compound as a Synthetic Intermediate

Following a comprehensive review of available scientific literature, it has been determined that there is a notable lack of specific, publicly accessible research detailing the role of This compound as a key synthetic intermediate for the creation of complex heterocyles. While the broader class of 7-chloroquinolines is well-established as a vital scaffold in medicinal chemistry and the synthesis of bioactive molecules, specific examples of derivatization and chemical transformation originating from this compound are not extensively documented in the reviewed sources.

The functional groups present on this molecule—a reactive chlorine atom at the 7-position and an ethyl carboxylate group at the 6-position—theoretically offer versatile handles for a variety of chemical modifications. Nucleophilic substitution reactions at the C7 position and transformations of the ester group are common strategies for building more complex, fused heterocyclic systems. For instance, related compounds such as 4-azido-7-chloroquinoline are used to synthesize 7-chloroquinoline-1,2,3-triazoyl carboxylates. scielo.br Similarly, other substituted quinoline carboxylates serve as crucial building blocks for a range of derivatives.

However, without specific studies on this compound, any discussion of its synthetic utility in forming complex heterocycles would be speculative. The generation of detailed research findings and data tables, as requested, is not possible without published experimental data. Research in this specific area may be proprietary, unpublished, or indexed under different compound nomenclature. Therefore, a scientifically accurate article focusing solely on the specified chemical transformations of this compound cannot be produced at this time.

Research on Mechanistic Biological Activities and Molecular Target Interactions Non Clinical Focus

Exploration of Antimicrobial and Antibacterial Mechanism of Action

Derivatives of the quinoline (B57606) family are well-established antibacterial agents. nih.gov The mechanism of action for compounds like Ethyl 7-chloroquinoline-6-carboxylate is primarily centered on the disruption of essential bacterial enzymatic processes, leading to cell death.

The primary antibacterial targets for quinoline-based compounds are the bacterial type-II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology, which is vital for DNA replication, repair, and transcription. nih.govnih.gov

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. Inhibition of DNA gyrase prevents this supercoiling, effectively halting DNA replication and leading to bacterial cell death. nih.govnih.gov

Topoisomerase IV: This enzyme is essential for the decatenation, or separation, of daughter chromosomes after a round of DNA replication. nih.gov By inhibiting topoisomerase IV, quinoline derivatives prevent the proper segregation of replicated DNA, which ultimately blocks cell division. nih.gov

The mechanism involves the compound stabilizing the enzyme-DNA complex, which leads to double-strand breaks in the bacterial chromosome. nih.gov This action converts these essential enzymes into toxic adducts on the DNA, inducing DNA damage and triggering the SOS pathway for DNA repair. nih.gov This mode of action is characteristic of catalytic inhibitors of these enzymes. nih.gov

The efficacy of quinoline derivatives has been evaluated against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Notable examples include Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), which are common pathogens, including strains that have developed resistance to other antibiotics. mdpi.comnih.govnih.gov

Studies on structurally related quinoline compounds demonstrate significant activity. For instance, certain derivatives show potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and ESBL-producing Escherichia coli. nih.govnih.govnih.gov The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium.

Below is a table summarizing representative MIC values for related quinoline compounds against these bacterial strains, illustrating the potential activity spectrum.

| Compound Class | Bacterial Strain | MIC₅₀ (μg/mL) | Reference |

| 7-Hydroxycoumarin Derivatives | Escherichia coli | 800 | mdpi.com |

| 7-Hydroxycoumarin Derivatives | Staphylococcus aureus | 200 | mdpi.com |

| Lippia origanoides EO (Carvacrol) | Escherichia coli O157:H7 | 300 | mdpi.com |

| Lippia origanoides EO (Carvacrol) | MRSA | 600 | mdpi.com |

Note: This table presents data for structurally related or exemplary compounds to illustrate the antimicrobial potential of the broader chemical class.

Investigation of Antimalarial Activity through Specific Target Interaction

The 7-chloroquinoline (B30040) scaffold is the cornerstone of several widely used antimalarial drugs, including chloroquine (B1663885). nih.gov Consequently, derivatives like this compound are investigated for their potential to combat malaria, particularly strains of the deadly parasite Plasmodium falciparum that have developed resistance to existing therapies.

The antimalarial action of 7-chloroquinoline derivatives is primarily associated with their activity within the parasite's digestive vacuole. P. falciparum digests hemoglobin from the host's red blood cells as a source of amino acids. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.

7-chloroquinoline compounds are believed to interfere with this detoxification process. They accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite. nih.gov Research on novel 7-chloroquinoline derivatives shows they can exhibit significant inhibitory effects against both chloroquine-sensitive and resistant strains of P. falciparum, often targeting the trophozoite and schizont stages of the parasite's life cycle. malariaworld.org

Mechanistic Studies in Anticancer and Antiproliferative Research

Beyond antimicrobial and antimalarial applications, the 7-chloroquinoline moiety has been identified as a promising pharmacophore for the development of anticancer agents. mdpi.com Research in this area focuses on how these compounds interact with cellular components to inhibit the growth and proliferation of cancer cells.

The antiproliferative mechanisms of 7-chloroquinoline derivatives are multifaceted, involving interactions with various cellular targets and the modulation of key signaling pathways that regulate cell growth, division, and death. researchgate.netresearchgate.net

Induction of Apoptosis: A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.net Studies on related 7-chloroquinoline compounds have shown they can trigger apoptosis in human bladder and breast cancer cell lines. nih.govnih.gov This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins. researchgate.net

Cell Cycle Arrest: These compounds can cause cell cycle arrest, typically in the G0/G1 phase, which prevents cancer cells from proceeding to the DNA synthesis (S) phase and subsequent division. researchgate.netnih.gov This arrest halts the proliferation of the tumor.

Modulation of Signaling Pathways: Research has indicated that 7-chloroquinoline derivatives can interact with and modulate critical signaling pathways involved in cancer progression. For example, molecular docking studies have suggested a high affinity for targets like PARP-1, Src, and PI3K/mTOR. nih.gov Furthermore, some complexes have been shown to exert their antiproliferative effects by activating the p53 signaling pathway, a critical tumor suppressor pathway. nih.gov

The table below summarizes the key mechanistic targets and cellular outcomes observed in anticancer research for the 7-chloroquinoline class of compounds.

| Mechanistic Target/Pathway | Cellular Outcome | Cancer Cell Line Examples | Reference |

| Apoptosis Pathway Proteins | Induction of Programmed Cell Death | Bladder (5637), Breast (MDA-MB-231) | researchgate.netnih.gov |

| Cell Cycle Regulators | Arrest in G0/G1 Phase | Bladder (5637), Breast (MCF-7) | researchgate.netnih.gov |

| p53 Signaling Pathway | Activation of Tumor Suppression | Breast (MCF-7), Ovarian (A2780) | nih.gov |

| PARP-1, PI3K/mTOR | Inhibition of Pro-survival Signaling | Breast (MDA-MB-231) | nih.gov |

Future Research Directions and Emerging Applications in Chemical Biology

Design and Synthesis of Advanced Quinoline-Based Probes for Biological Systems

The quinoline (B57606) scaffold is a highly attractive structure for the development of fluorescent probes due to its synthetic versatility and inherent photophysical properties. nih.gov Quinoline is the core structure of quinine, one of the first well-defined small molecule fluorophores, and its nitrogen atom can be utilized to monitor interactions with target molecules through changes in fluorescence. nih.gov Future research will likely focus on leveraging the Ethyl 7-chloroquinoline-6-carboxylate framework to create sophisticated probes for live-cell imaging and sensing specific biological analytes.

The design of such probes often involves a modular approach, with specific domains for tuning photophysical properties, enhancing compound polarization, and introducing structural diversity. nih.gov For instance, the ester group at the 6-position of this compound can be readily hydrolyzed and subsequently coupled to various reporter groups or targeting moieties. The chloro group at the 7-position provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to modulate the probe's fluorescence wavelength, quantum yield, and sensitivity to its microenvironment. nih.gov Researchers are exploring the development of quinoline-based probes that respond to changes in intracellular pH, metal ion concentrations (such as Zn2+), and the polarity of their surroundings. nih.gov

A key advantage of using scaffolds like this compound is the potential for creating libraries of probes through combinatorial synthesis. nih.gov This allows for the rapid generation and screening of numerous derivatives to identify probes with optimal properties for specific biological applications. For example, a two-step synthesis involving a one-pot cyclocondensation and chlorination, followed by a regioselective Suzuki-Miyaura cross-coupling, can efficiently produce a diverse library of quinoline-based dyes. nih.gov

Table 1: Potential Modifications of this compound for Biological Probe Development

| Position | Modification Strategy | Desired Outcome |

| 6-carboxylate | Hydrolysis followed by amidation | Attachment of targeting ligands or environmentally sensitive fluorophores |

| 7-chloro | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Tuning of photophysical properties (e.g., emission wavelength, quantum yield) |

| Quinoline Ring | N-alkylation | Modulation of solubility and cell permeability |

Integration into High-Throughput Screening Libraries for Novel Target Identification

High-throughput screening (HTS) of small-molecule libraries is a cornerstone of modern drug discovery, enabling the rapid identification of compounds that modulate the activity of a biological target. nih.gov The inclusion of diverse and structurally unique scaffolds in these libraries is crucial for increasing the probability of finding novel hits. This compound and its derivatives represent a valuable addition to HTS libraries due to the "privileged" nature of the quinoline scaffold, which is found in numerous biologically active compounds. nih.govnih.gov

The process of integrating compounds like this compound into HTS libraries involves synthesizing a collection of related but structurally distinct molecules. This "diversity-oriented synthesis" approach aims to explore a broad chemical space around the core quinoline scaffold. By systematically varying the substituents at the 6- and 7-positions, as well as other positions on the quinoline ring, a library of compounds with a wide range of physicochemical properties can be generated.

These libraries can then be screened against a multitude of biological targets, including enzymes, receptors, and whole cells, to identify compounds with desired activities. nih.gov For example, an automated phenotyping platform could be used to screen a library of this compound derivatives for effects on the motility and development of parasitic nematodes. nih.gov The identification of active compounds, or "hits," from these screens serves as the starting point for further medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.

Development of this compound as a Privileged Scaffold for Novel Pharmacophore Discovery in Medicinal Chemistry

The quinoline ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This concept refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them rich sources for the development of new therapeutic agents. nih.gov this compound embodies the key features of a privileged scaffold, offering a rigid bicyclic core that can be readily functionalized to present a variety of pharmacophoric groups in a defined spatial orientation.

Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov By analyzing the structures of known active compounds, a pharmacophore model can be generated and used to search virtual libraries for new molecules that fit the model. nih.govnih.gov The versatility of the this compound scaffold makes it an excellent starting point for the design of new pharmacophores.

For instance, the chloro group at the 7-position and the ester at the 6-position can be replaced or modified to introduce hydrogen bond donors, acceptors, hydrophobic groups, and charged centers. This allows for the systematic exploration of the structure-activity relationship (SAR) and the development of highly potent and selective ligands for a given target. The quinoline scaffold has been successfully employed in the development of drugs for a wide range of diseases, including cancer and infectious diseases. nih.govnih.gov

Table 2: Examples of Bioactive Quinoline Derivatives and Their Therapeutic Areas

| Compound Class | Therapeutic Area |

| 4-Anilinoquinolines | Cancer (EGFR inhibitors) durham.ac.uk |

| 4-Aminoquinolines | Malaria mdpi.com |

| Quinolone Antibiotics | Bacterial Infections nih.gov |

| 8-Hydroxyquinolines | Neurodegenerative Diseases, Cancer researchgate.netsemanticscholar.org |

The development of this compound as a privileged scaffold will involve its use in both ligand-based and structure-based drug design approaches. Its derivatives can be synthesized and tested to build SAR models, which can then be used to refine pharmacophore hypotheses. Furthermore, the scaffold can be docked into the active sites of target proteins to guide the design of new inhibitors with improved binding affinity and selectivity.

Exploration of New Catalytic or Material Science Applications Beyond Traditional Industrial Uses

While quinoline derivatives have established applications in the production of dyes and pigments, the unique electronic and structural properties of compounds like this compound suggest their potential for use in more advanced materials and catalysis. The electron-deficient nature of the quinoline ring, further enhanced by the chloro substituent, makes it an interesting candidate for applications in organic electronics.

Future research could explore the incorporation of this compound derivatives into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune the electronic properties of the quinoline core through chemical modification could allow for the development of materials with tailored energy levels and charge transport characteristics.

In the realm of catalysis, the nitrogen atom in the quinoline ring can act as a ligand for metal centers, suggesting the potential for developing novel catalysts for a variety of organic transformations. The functional groups on this compound could be used to immobilize the molecule onto a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. For example, quinoline-based ligands have been explored in the context of asymmetric catalysis, where the chiral environment created by the ligand can induce stereoselectivity in a chemical reaction. The development of chiral derivatives of this compound could lead to new catalysts for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing Ethyl 7-chloroquinoline-6-carboxylate, and how should data inconsistencies be addressed?

- Methodology : Use a combination of -NMR, -NMR, and FT-IR spectroscopy to confirm the ester group, chlorine substitution, and quinoline backbone. For purity assessment, employ HPLC with a C18 column (methanol/water gradient). If NMR signals overlap (e.g., due to fluorine in analogs like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate ), use -NMR or high-resolution mass spectrometry (HRMS) to resolve ambiguities .

- Data Contradiction : Cross-validate with X-ray crystallography (if crystalline) to resolve structural ambiguities, as seen in related fluoroquinolones .

Q. How can researchers optimize synthetic routes for this compound derivatives?

- Methodology : Start with Gould-Jacobs cyclization for the quinoline core, followed by regioselective chlorination at position 7 using PCl/POCl. Ethyl esterification via carboxylic acid intermediates (e.g., 7-chloroquinoline-6-carboxylic acid) with ethanol/HSO is standard . For fluorinated analogs (e.g., 6-fluoro derivatives), optimize reaction temperature (80–100°C) to minimize byproducts .

- Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry if intermediates like 4-hydroxy groups persist .

Q. What are the key considerations for ensuring reproducibility in synthesizing this compound?

- Guidelines : Follow the Beilstein Journal of Organic Chemistry’s experimental reporting standards:

- Document exact molar ratios, solvent purity, and reaction times.

- Characterize intermediates (e.g., 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline) via melting points and spectral data .

- Provide crystallographic data (CIF files) for novel derivatives, as seen in triclinic crystal systems of related compounds .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic packing of this compound derivatives?

- Methodology : Perform single-crystal X-ray diffraction (e.g., SHELX refinement ) to identify C–H⋯O and C–H⋯Cl interactions, which stabilize parallel molecular packing . Use graph set analysis (e.g., Etter’s rules ) to classify hydrogen-bonding patterns (e.g., motifs in 4-hydroxyquinoline derivatives ).

- Data Interpretation : Compare with fluoroquinolone analogs (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate) where nitro groups disrupt packing .

Q. What strategies resolve contradictions in biological activity data for halogenated quinoline carboxylates?

- Approach :

- In vitro assays : Test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-type specificity.

- SAR Analysis : Compare substituent effects (e.g., 6-fluoro vs. 6-chloro) on antibacterial activity using MIC values .

- Statistical Validation : Apply ANOVA to assess significance of bioactivity differences (p < 0.05) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-3 carboxylate for ester hydrolysis ).

- Simulate transition states for SNAr reactions at C-7 (Cl substitution) using Gaussian09 .

- Experimental Correlation : Validate predictions via kinetic studies (e.g., monitoring Cl⁻ release in DMSO/HO mixtures ).

Methodological Best Practices

Q. How should researchers handle conflicting crystallographic data for quinoline derivatives?

- Resolution Steps :

Re-refine data with SHELXL , adjusting thermal parameters for disordered atoms.

Compare bond lengths/angles with CSD entries (e.g., 7-chloro-6-fluoro analogs show C–Cl ≈ 1.74 Å ).

If twinning is suspected (common in triclinic systems ), use PLATON’s TWIN law to refine .

Q. What protocols ensure ethical and rigorous reporting of quinoline-based research?

- Compliance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.